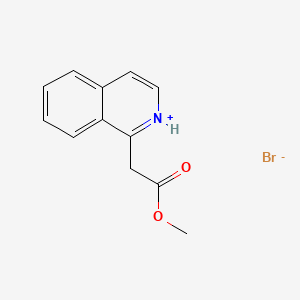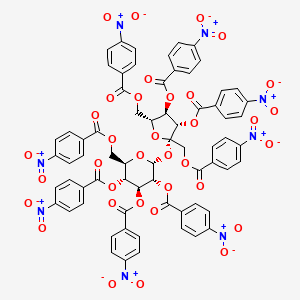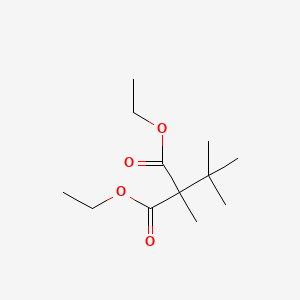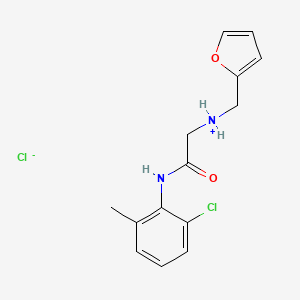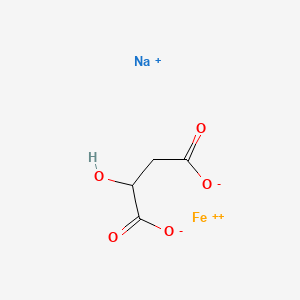
Sodium;2-hydroxybutanedioate;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2-hydroxybutanedioate;iron(2+):
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;2-hydroxybutanedioate;iron(2+) typically involves the reaction of iron(II) salts with sodium 2-hydroxybutanedioate under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired coordination compound.
Industrial Production Methods: In an industrial setting, the production of Sodium;2-hydroxybutanedioate;iron(2+) may involve large-scale reactions using similar principles as the laboratory synthesis. The process would include the dissolution of iron(II) salts and sodium 2-hydroxybutanedioate in water, followed by controlled precipitation and purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium;2-hydroxybutanedioate;iron(2+) can undergo various chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under appropriate conditions.
Reduction: The compound can participate in redox reactions where the iron center is reduced.
Substitution: Ligand exchange reactions can occur, where the 2-hydroxybutanedioate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by altering the pH of the solution.
Major Products Formed:
Oxidation: Iron(III) complexes.
Reduction: Iron(II) complexes with different ligands.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Chemistry: Sodium;2-hydroxybutanedioate;iron(2+) is used as a precursor in the synthesis of other iron-containing compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Research is ongoing to explore the use of Sodium;2-hydroxybutanedioate;iron(2+) in medical applications, such as iron supplementation and treatment of iron deficiency.
Industry: In industrial applications, the compound is used in processes that require iron catalysts or as a source of iron in various formulations.
Mechanism of Action
The mechanism of action of Sodium;2-hydroxybutanedioate;iron(2+) involves its ability to donate or accept electrons through its iron center. This redox activity is crucial in its role as a catalyst and in biological systems. The 2-hydroxybutanedioate ligand helps stabilize the iron center and facilitates its interactions with other molecules.
Comparison with Similar Compounds
Iron(II) sulfate: Another iron(II) compound used in similar applications.
Sodium ferric gluconate: A compound used in medical applications for iron supplementation.
Iron(III) citrate: An iron(III) compound with similar coordination properties.
Uniqueness: Sodium;2-hydroxybutanedioate;iron(2+) is unique due to the presence of the 2-hydroxybutanedioate ligand, which provides specific stabilization and reactivity properties that are not found in other iron compounds. This makes it particularly useful in applications where controlled redox activity and stability are required.
Properties
CAS No. |
12001-62-6 |
|---|---|
Molecular Formula |
C4H4FeNaO5+ |
Molecular Weight |
210.91 g/mol |
IUPAC Name |
sodium;2-hydroxybutanedioate;iron(2+) |
InChI |
InChI=1S/C4H6O5.Fe.Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;+2;+1/p-2 |
InChI Key |
WYAWZJNHJZQJFD-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


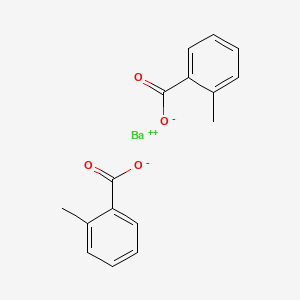
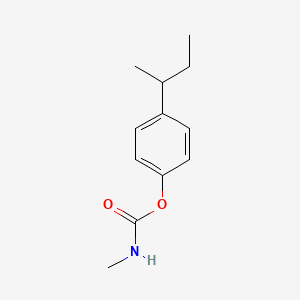
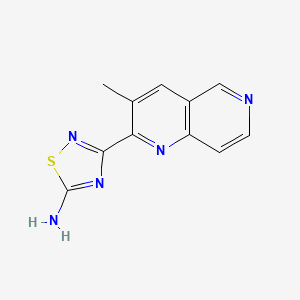

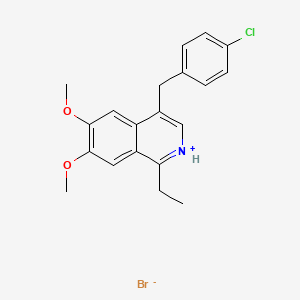
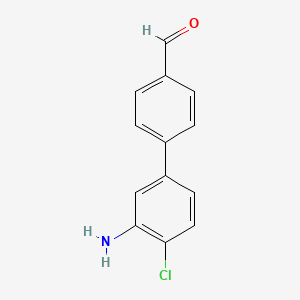
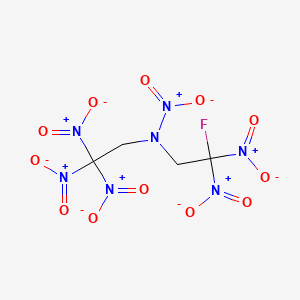
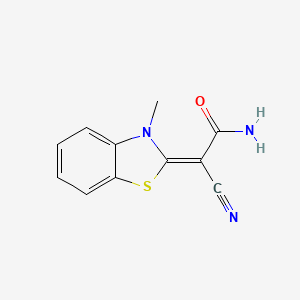
![5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione](/img/structure/B13750051.png)
